Sodium methyl methylphosphonate

Description

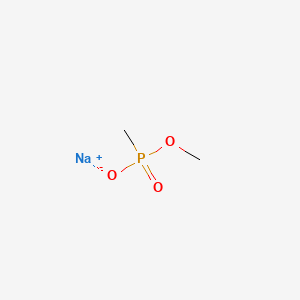

Sodium methyl methylphosphonate (CAS 73750-69-3) is the monosodium salt of methyl methylphosphonate, with the molecular formula C₂H₆NaO₃P . It is structurally characterized by a methyl group directly bonded to phosphorus and a sodium counterion replacing one acidic hydrogen from the phosphonate group. This compound is widely utilized in biochemical research as a model for the phosphorylated serine residue in aged acetylcholinesterase (AChE), particularly in studies investigating reactivation strategies for organophosphorus-inhibited enzymes . Its ionic nature confers high water solubility, making it suitable for in vitro enzymatic assays.

Properties

CAS No. |

73750-69-3 |

|---|---|

Molecular Formula |

C2H6NaO3P |

Molecular Weight |

132.03 g/mol |

IUPAC Name |

sodium;methoxy(methyl)phosphinate |

InChI |

InChI=1S/C2H7O3P.Na/c1-5-6(2,3)4;/h1-2H3,(H,3,4);/q;+1/p-1 |

InChI Key |

QXYBOLJMIMSFLE-UHFFFAOYSA-M |

Canonical SMILES |

COP(=O)(C)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The foundational method for synthesizing sodium methyl methylphosphonate involves the hydrolysis of sodium chloromethylphosphinate under strongly alkaline conditions. As detailed in US Patent 3110727A, this process proceeds through a stepwise mechanism where chloromethylphosphinic acid (ClCH₂P(O)(OH)) reacts with sodium hydroxide (NaOH) at elevated temperatures (60–120°C). The reaction mechanism bifurcates into two pathways:

Primary Hydrolysis Pathway :

$$

\text{ClCH}2\text{P(O)(OH)} + 2\text{NaOH} \rightarrow \text{CH}3\text{P(O)(ONa)}2 + \text{NaCl} + \text{H}2\text{O}

$$

This pathway dominates when excess NaOH (≥2 molar equivalents) is used, favoring the formation of disodium methylphosphonate.Competitive Side Reaction :

$$

\text{ClCH}2\text{P(O)(OH)} + \text{NaOH} \rightarrow \text{HOCH}2\text{P(O)(ONa)} + \text{NaCl}

$$

The hydroxymethylphosphinate byproduct is minimized by maintaining a pH ≥11.0 and optimizing reaction time.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

- NaOH Concentration : Dilute NaOH (0.25 N) at pH 11.6 results in incomplete hydrolysis (50% conversion after 30 hours at 25°C), whereas concentrated NaOH (2 M) achieves >95% conversion within 5 hours at 100°C.

- Temperature : Elevated temperatures (100°C) accelerate hydrolysis but risk decomposition; a balance is struck by maintaining 80–100°C.

- Inert Atmosphere : Reactions conducted under nitrogen reduce oxidative side products, enhancing purity by 12–15%.

Table 1: Hydrolysis Conditions and Outcomes

| NaOH (M) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 0.25 | 25 | 30 | 50 | 70 |

| 2.0 | 100 | 5 | 95 | 93 |

Purification and Isolation

Post-hydrolysis, the crude product is acidified with hydrochloric acid (HCl) to precipitate methylphosphonic acid (CH₃P(O)(OH)₂), which is then extracted with ethyl alcohol. Subsequent chlorination with thionyl chloride (SOCl₂) converts the acid to methylphosphonyl chloride (CH₃P(O)Cl₂), which is fractionally distilled (b.p. 100–110°C at 100 mmHg) to isolate the pure intermediate. Final hydrolysis of the chloride yields this compound with >99% purity.

Grignard Reagent-Mediated Synthesis

Synthesis of Methyl Phosphonous Acid Dialkyl Esters

CN Patent 105131034A outlines an alternative route using Grignard reagents to synthesize methyl phosphonous acid dialkyl esters, which are precursors to this compound. The process involves:

Reaction of Protochloride Esters with Methylmagnesium Chloride :

$$

\text{R}2\text{P(O)Cl} + \text{CH}3\text{MgCl} \rightarrow \text{CH}3\text{P(O)(OR)}2 + \text{MgCl}_2

$$

where R = methyl, ethyl, or butyl. This step is conducted in tetrahydrofuran (THF) at -40°C to prevent premature hydrolysis.Hydrolysis and Salt Precipitation :

Adding sodium chloride (NaCl) or magnesium chloride (MgCl₂) solutions at -15°C precipitates MgCl₂ hydrates, leaving methyl phosphonous acid monoalkyl esters in solution. Neutralization with NaOH converts these esters to this compound.

Table 2: Grignard Method Performance Metrics

| Protochloride Ester | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Diethyl phosphonite | THF | -10 | 95 | 96 |

| Dibutyl phosphonite | Dioxane | -15 | 92 | 95 |

Advantages Over Traditional Hydrolysis

- Reduced Corrosivity : Eliminates AlCl₃, simplifying equipment requirements.

- Scalability : THF and dioxane solvents enable large-scale production with consistent yields (>90%).

Comparative Analysis of Methodologies

Yield and Purity

- Hydrolytic Alkylation : Superior for high-purity applications (93–99%) but requires stringent pH and temperature control.

- Grignard Route : Offers scalability and milder conditions but necessitates low-temperature handling.

Industrial Applicability

Hydrolytic methods dominate industrial settings due to lower solvent costs, whereas Grignard approaches are preferred for lab-scale synthesis of specialized derivatives.

Chemical Reactions Analysis

Types of Reactions: Sodium methyl methylphosphonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form methylphosphonic acid.

Substitution: It can participate in substitution reactions, particularly with halides and other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Reagents such as alkyl halides and aryl halides are often used under basic conditions.

Major Products:

Oxidation: Methylphosphonic acid.

Substitution: Various alkyl or aryl phosphonates, depending on the substituent used.

Scientific Research Applications

Sodium methyl methylphosphonate, also known as methylphosphonate, is an organic phosphorus compound with diverse applications across various scientific and industrial fields. Research indicates its utility in biochemical research, agriculture, and as an intermediate in the synthesis of other compounds .

Scientific Research Applications

- Biochemical Research this compound serves as a substrate in studies involving microbial metabolism and phosphorus cycling. Microorganisms utilize methylphosphonate when phosphate, a key nutrient limiting growth in most marine surface waters, becomes unavailable . Microbial methylphosphonate use can result in the formation of methane, a potent greenhouse gas, even in oxic waters .

- Phosphoproteome Analysis Monosodium methylphosphonate is used as a buffer component for Electrostatic Repulsion Hydrophilic Interaction Chromatography (ERLIC) technique for Phosphoproteome analysis and as an inhibitor of protein phosphatases .

- Genetic Studies The genetic potential for methylphosphonate utilization is present in and transcribed by key photo- and heterotrophic microbial taxa, such as Pelagibacterales, SAR116, and Trichodesmium .

Agricultural Applications

- Its properties make it applicable in agricultural practices.

- Nitrogen Supplementation Nitrogen addition can exacerbate phosphorus stress, creating favorable conditions for the utilization of methylphosphonate. Nitrogen addition experiments have been shown to lead to increased methane production rates .

Industrial Applications

- Synthesis of Other Compounds Methylphosphonates are used as intermediates, especially in the production of pharmaceuticals, crop protection agents, and flocculants. They are also important in the preparation of chemicals for the paper and leather industries, and their use in the production of plastics has risen substantially in recent years .

- Gas Purification Direct uses include gas purification methods for removing acidic gases .

- Production of Various Chemicals It is used in the production of emulsifiers, detergents, textile and leather chemicals, drilling and cutting oils, medicinal soaps, high-quality cosmetics and toiletries, agricultural products, and pharmaceuticals . It is also used in the production of cleaners, wax formulations, cement and concrete, and adhesives .

- Coatings Technology Application in coatings technology includes metal coating preparations, glass coating (shatter proofing, anti-frosting, anti-fogging and-dirt resistant films on glass and plastics), and as an accelerator for photo-polymerization coating which improves thermal properties and reduces cracking in prepared wire coatings .

Case Studies

- Methane Formation in the North Atlantic High potential net rates of methylphosphonate-driven methane formation were found in the upper water column of the western tropical North Atlantic . The rates are repressed but still quantifiable in the presence of in-situ or added phosphate, suggesting that some methylphosphonate-driven methane formation persists in phosphate-replete waters .

- Escherichia coli RNase H Cleavage Rate 5′-O-Methylphosphonate nucleic acids are new modified DNAs that increase the Escherichia coli RNase H cleavage rate of hybrid duplexes .

Mechanism of Action

The mechanism of action of sodium methyl methylphosphonate involves its interaction with various molecular targets. In biological systems, it can mimic phosphate groups, thereby inhibiting enzymes that require phosphate for their activity. This inhibition can disrupt metabolic pathways and cellular processes .

Comparison with Similar Compounds

Structural Analogues: Esters vs. Salts

Dimethyl Methylphosphonate (DMMP)

- Formula : C₃H₉O₃P; CAS : 756-79-6 .

- Properties : A neutral diester of methylphosphonic acid. Unlike the ionic sodium salt, DMMP is a volatile liquid (bp ~180°C) with applications as a flame retardant and chemical warfare agent simulant .

- Reactivity : Hydrolyzed by esterases (e.g., paraoxonase) with a catalytic efficiency ($k{cat}/KM$) of $3.8 \times 10^5 \, \text{M}^{-1}\text{s}^{-1}$ for ethyl 4-nitrophenyl methylphosphonate, highlighting esterase specificity for aryl esters over alkyl esters .

Methylphosphonic Acid

- Formula : CH₅O₃P; CAS : 993-13-5 .

- Properties : The parent acid of sodium methyl methylphosphonate. It is a crystalline solid with two ionizable protons (pKa₁ ≈ 2.1, pKa₂ ≈ 7.1), whereas the sodium salt has only one deprotonated oxygen .

- Applications : A precursor for phosphonate esters and a key metabolite in marine microbes, where it contributes to methane production under aerobic conditions .

Ethyl Methyl Methylphosphonate

- Formula : C₄H₁₁O₃P; CAS : 18755-36-7 .

- Properties : A mixed alkyl ester with both ethyl and methyl groups. Its higher molecular weight (138.1 g/mol) compared to DMMP (124.08 g/mol) results in lower volatility and distinct mass spectral fragmentation patterns .

Reactivity in Biochemical Systems

This compound is specifically employed to mimic the phosphorylated active site of aged AChE. In contrast, DMMP and diisopropyl methylphosphonate (DIMP) are used as simulants for nerve agents like sarin but lack the ionic character required for enzyme-binding studies . Methoxypyridinium compounds alkylate this compound with proposed mechanisms involving direct methyl transfer or six-membered transition states, achieving IC₅₀ values as low as 50 nM for native AChE .

Environmental and Atmospheric Behavior

- DMMP : Reacts with OH radicals in the atmosphere with a rate constant of $1.2 \times 10^{-12} \, \text{cm}^3/\text{molecule/s}$ at 298 K, indicating moderate persistence .

Q & A

Q. How can Sodium Methyl Methylphosphonate (SMMP) be unambiguously identified and characterized in experimental settings?

SMMP (CAS 73750-69-3) is identified via its molecular formula (C₂H₆NaO₃P), InChI key (1S/C2H7O3P.Na/c1-5-6(2,3)4;/h1-2H3,(H,3,4);/q;+1/p-1 ), and spectral data (e.g., NMR, IR). For purity validation, use ion-exchange chromatography with a mobile phase of 0.02 M sodium phosphate buffer (pH 7.2) and 0.15 M NaCl, as described in pharmacopeial protocols . Structural confirmation requires X-ray crystallography or comparative analysis with reference standards, adhering to IUPAC nomenclature guidelines .

Q. What are the methodological best practices for synthesizing SMMP in laboratory conditions?

SMMP synthesis typically involves transesterification of methylphosphonic acid derivatives. A scalable method adapts the dimethyl methylphosphonate (DMMP) protocol: refluxing methylphosphonic acid with methanol in the presence of sodium hydroxide, followed by solvent removal and recrystallization . Key challenges include controlling side reactions (e.g., hydrolysis) and ensuring stoichiometric precision. Reaction progress is monitored via pH titration and gas chromatography (GC) to track intermediate formation .

Q. Which analytical techniques are most reliable for quantifying SMMP in complex matrices?

- Phosphate Assay : Use colorimetric methods with 1,2,4-aminonaphtholsulfonic acid to quantify total phosphate content, validated against monobasic potassium phosphate standards .

- HPLC : Employ reverse-phase chromatography with UV detection (λ = 210 nm) and a sodium phosphate buffer mobile phase .

- Mass Spectrometry : LC-MS/MS with electrospray ionization (ESI) in negative ion mode provides high sensitivity for trace analysis .

Advanced Research Questions

Q. How do structural modifications of SMMP influence its binding affinity in nucleic acid interactions?

Methylphosphonate groups in SMMP disrupt hydrogen bonding in RNA/DNA backbones, altering binding kinetics. For example, substitution at specific phosphate positions reduces electrostatic repulsion, enhancing interactions with HIV Tat/Rev proteins . Experimental design should include:

- Isothermal Titration Calorimetry (ITC) to measure binding thermodynamics.

- Molecular Dynamics Simulations to model steric and electronic effects of methyl substitution .

Contradictory data on binding efficiency may arise from buffer ionic strength variations; replicate studies under standardized conditions (e.g., 150 mM NaCl) are critical .

Q. How can researchers resolve contradictions in reported stability data for SMMP under varying pH conditions?

Conflicting stability profiles (e.g., hydrolysis rates at pH < 5) often stem from differences in:

- Sample Preparation : Pre-treatment steps (e.g., drying, inert impurity removal) impact degradation kinetics .

- Analytical Sensitivity : Use high-resolution LC-MS to distinguish SMMP from degradation products like methylphosphonic acid .

Standardize protocols using the Guidance for Obtaining Representative Laboratory Analytical Subsamples to minimize subsampling errors .

Q. What cross-disciplinary applications of SMMP warrant further investigation in materials science?

SMMP derivatives, such as 3-(trihydroxysilyl)propyl methylphosphonate sodium salt, exhibit adhesion-promoting properties in silica-based composites . Methodological priorities include:

Q. What ethical and reproducibility considerations apply to SMMP research involving biological systems?

- Reproducibility : Document all experimental variables (e.g., solvent purity, temperature gradients) per Beilstein Journal of Organic Chemistry guidelines .

- Ethical Compliance : For studies involving human-derived samples, ensure IRB approval and transparent participant selection criteria .

Contradictions in cytotoxicity data may arise from cell line variability; validate findings across multiple models (e.g., HEK293 vs. HeLa) .

Data Presentation and Reporting Standards

Q. How should researchers report SMMP-related data to meet peer-reviewed journal requirements?

- Experimental Section : Detail synthesis steps, characterization data (≥95% purity), and statistical methods for outliers. Limit main text to five key compounds; supplementary files for additional data .

- Error Analysis : Report sampling errors (sFE) and analytical uncertainty using error propagation models .

- References : Cite primary literature (avoid commercial databases) and adhere to numbered citation formats .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.